N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide
Description
N-[4-(1H-Benzimidazol-1-ylsulfonyl)phenyl]acetamide is a sulfonamide-derived acetamide compound characterized by a benzimidazole moiety linked via a sulfonyl group to a phenylacetamide core. Benzimidazole-containing compounds are widely studied for their biological activities, including antimicrobial, anticancer, and analgesic effects, often attributed to their ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking . The sulfonyl group in this compound may enhance solubility and influence target binding compared to other substituents, as seen in related N-phenylacetamide derivatives .
Properties
IUPAC Name |
N-[4-(benzimidazol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11(19)17-12-6-8-13(9-7-12)22(20,21)18-10-16-14-4-2-3-5-15(14)18/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBANSWZNQPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer and antimicrobial applications.
Antiproliferative Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds related to this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Compounds have been noted to cause cell cycle arrest at the G2/M phase, leading to aberrant DNA replication and apoptosis .
- Caspase Activation : The activation of caspases (e.g., caspase 3 and 7) is a critical pathway through which these compounds exert their cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MDA-MB-231 | 16.38 | Induces apoptosis via mitochondrial pathway |
| 2d | MDA-MB-231 | 29.39 | Cell cycle arrest |
| 1g | MDA-MB-231 | 33.10 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies reveal moderate activity against both bacterial and fungal strains:
- Bacterial Activity : The compound exhibits significant inhibition against Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effective antibacterial properties .
- Fungal Activity : Moderate antifungal activity has been observed against Candida albicans and Aspergillus niger, highlighting its potential as an antifungal agent .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4 | Antibacterial |
| Streptococcus faecalis | 8 | Antibacterial |
| Candida albicans | 64 | Antifungal |
| Aspergillus niger | 64 | Antifungal |
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Kinases : Some benzimidazole derivatives have shown the ability to inhibit specific kinases, which are crucial in cancer cell signaling pathways .
- P-glycoprotein Inhibition : The compound has been reported to inhibit P-glycoprotein activity in resistant cancer cell lines, enhancing the efficacy of other therapeutic agents .
Case Studies
Recent studies have highlighted the effectiveness of benzimidazole derivatives in overcoming drug resistance in chronic myeloid leukemia (CML). For example, compounds were tested on both imatinib-sensitive (K562S) and imatinib-resistant (K562R) cells, showing promising results in inducing cytotoxicity and apoptosis .
Scientific Research Applications
Anticancer Activity
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been investigated for its anticancer properties. Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with benzimidazole structures showed enhanced activity against the MDA-MB-231 breast cancer cell line, with some derivatives exhibiting IC50 values as low as 16.38 μM, indicating potent anticancer effects .
Anti-inflammatory Properties
Benzimidazole derivatives, including this compound, have been shown to possess anti-inflammatory properties. The structure-activity relationship studies suggest that modifications to the benzimidazole core can lead to compounds with selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs . These findings are significant for treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key insights from recent studies include:
- Substituent Effects : The introduction of various substituents on the benzimidazole ring can dramatically alter the compound's biological activity. For example, certain substitutions have been linked to increased selectivity for COX-2 over COX-1, enhancing the therapeutic profile while minimizing side effects .
- Linker Importance : The presence of an amide linker between the aromatic systems has been shown to be critical for maintaining activity against targets like IRAK4, indicating that structural integrity is vital for efficacy .
Antiproliferative Studies
In one notable study, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. The results indicated that specific modifications led to compounds with significantly improved activity compared to standard treatments .
Inhibition of Protein Kinases
Research has also focused on the ability of this compound to inhibit protein kinases involved in cancer progression. Compounds derived from this scaffold have shown promise as inhibitors of PBK (pseudokinase), which plays a role in various signaling pathways related to tumor growth and metastasis .
Conclusion and Future Directions
This compound represents a promising candidate in drug development due to its multifaceted applications in treating cancer and inflammatory diseases. Ongoing research into its SAR and mechanism of action will be crucial for optimizing its therapeutic potential.
Data Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potent antiproliferative effects against cancer cell lines | IC50 values as low as 16.38 μM |
| Anti-inflammatory Effects | Selective COX-2 inhibition | Enhanced selectivity observed |
| Protein Kinase Inhibition | Inhibition of PBK involved in tumor growth | Promising results in preclinical studies |
Comparison with Similar Compounds
Key Observations :
- Pyrazole- or imidazole-based substituents (–5) may confer distinct electronic properties, affecting solubility and metabolic stability .
Pharmacological Activity Relative to Other N-Phenylacetamide Compounds
While the target compound’s specific activities are undocumented, insights can be drawn from structurally related analogs:
Analgesic and Anti-Hypernociceptive Activity
- Compound 35 (4-methylpiperazinyl substituent) demonstrated analgesic efficacy comparable to paracetamol, likely via cyclooxygenase (COX) inhibition or opioid receptor modulation .
- Compounds 36–37 (diethylsulfamoyl/piperazinyl substituents) showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide substituents modulate peripheral pain pathways .
Antimicrobial and Anticancer Activity
- Compound W1 (), a benzimidazole-thioacetamide derivative, exhibited antimicrobial and anticancer activities, underscoring the role of benzimidazole in disrupting microbial cell walls or DNA topoisomerases .
Analysis of Physicochemical Properties and Spectral Data
provides detailed spectral data for morpholino-substituted analogs, which can guide predictions for the target compound:
Key Differences :
- The benzimidazole ring may reduce aqueous solubility compared to morpholino derivatives but improve lipid membrane permeability .
Q & A
Q. What are the standard protocols for synthesizing N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves three stages:
Benzimidazole Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core .
Sulfonylation : Reaction of the benzimidazole derivative with a sulfonyl chloride (e.g., 4-chlorosulfonylphenyl) to introduce the sulfonyl group. Temperature control (40–60°C) and anhydrous solvents (e.g., DCM) are critical to avoid hydrolysis .
Acetamide Linkage : Coupling the sulfonylated intermediate with an acetamide derivative via nucleophilic acyl substitution. Catalysts like DMAP or EDC improve yields .
Analytical Validation : Confirm purity (>95%) using HPLC and structural integrity via -NMR (e.g., δ 2.1 ppm for acetamide methyl group) and HRMS .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., benzimidazole aromatic protons at δ 7.3–8.2 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNOS: 324.0872 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% theoretical values .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Candida albicans and Staphylococcus aureus. MIC values <25 μg/mL indicate potential .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). IC values <10 μM warrant further study .
- Enzyme Inhibition : Test against kinases (e.g., FLT3) using fluorescence-based assays. ≥70% inhibition at 1 μM suggests therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or bases (e.g., pyridine) to enhance reactivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. DMSO may reduce side reactions at 50°C .
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (2–6 hrs) .
Monitoring : Track progress via TLC (R = 0.5 in EtOAc/hexane) and HPLC .
Q. How can computational methods enhance understanding of its biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to FLT3 kinase (PDB: 4XUF). Focus on hydrogen bonds between the sulfonyl group and Arg589 .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich) .
- MD Simulations : Simulate binding stability (50 ns) to assess interactions with lipid bilayers (e.g., POPC membranes) .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate anticancer results using both MTT and clonogenic assays to rule out false positives .
- Structural Analog Comparison : Compare IC values with derivatives (e.g., chloro vs. methoxy substitutions) to identify SAR trends .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., MIC ranges for C. albicans: 12.5–50 μg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
